molecular formula C9H20N2O B1476895 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine CAS No. 2097991-45-0

2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B1476895
CAS No.: 2097991-45-0
M. Wt: 172.27 g/mol
InChI Key: CWJRUDSVHYMUPR-UHFFFAOYSA-N
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Description

2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility as synthetic intermediates . This compound is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the pyrrolidine ring and an ethan-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(pyrrolidin-1-yl)ethan-1-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethoxymethyl group is introduced to the nitrogen atom of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxymethyl group enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate enzyme activity or receptor signaling pathways, resulting in its observed biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)ethan-1-amine: Lacks the ethoxymethyl group, resulting in different chemical and biological properties.

    N-ethylpyrrolidine: Similar structure but with an ethyl group instead of an ethoxymethyl group.

    2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethan-1-amine: Contains a methoxymethyl group instead of an ethoxymethyl group.

Uniqueness

The presence of the ethoxymethyl group in 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine imparts unique chemical and biological properties, such as enhanced solubility and binding affinity to molecular targets. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[2-(ethoxymethyl)pyrrolidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-12-8-9-4-3-6-11(9)7-5-10/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJRUDSVHYMUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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